B1575484 Baculoviral IAP repeat-containing protein 7 (280-289)

Baculoviral IAP repeat-containing protein 7 (280-289)

Número de catálogo B1575484
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Baculoviral IAP repeat-containing protein 7

Aplicaciones Científicas De Investigación

Role in Cancer Progression and Prognosis

BIRC7, a member of the inhibitor of apoptosis protein (IAP) family, has been extensively studied for its role in cancer progression and as a potential prognostic marker in various cancers. Research indicates that BIRC7 is involved in regulating apoptosis, making it a significant factor in cancer development and treatment.

  • Nasopharyngeal Carcinoma (NPC)

    A study identified a functional polymorphism (-31C/G) in the promoter of the BIRC5 gene (a close relative of BIRC7), which may influence BIRC5 expression and affect the susceptibility to NPC among the Chinese population (Ma et al., 2011).

  • Epithelial Ovarian Cancer (EOC)

    BIRC6, closely related to BIRC7, was found to be highly expressed in carcinoma tissue compared to normal tissue. Its expression in the cytoplasm is associated with EOC differentiation and may serve as a novel predictor for poor prognosis in EOC patients post-curative resection (Wang et al., 2014).

  • Prostate Cancer

    A study on prostate cancer highlighted the association of a genetic variant rs9904341 in the 5′ UTR region of the survivin gene (a member of the BIRC family) with increased risk of prostate cancer, particularly in subgroups of nondrinkers, nonsmokers, and those without a family history of cancer (Chen et al., 2013).

  • Ischemic Stroke

    A study found that a polymorphism (rs2071214) in the BIRC5 gene was significantly associated with the development of ischemic stroke in the Korean population, indicating a potential link between BIRC5 (related to BIRC7) and neurological diseases (Chon et al., 2016).

Immunotherapeutic Applications

BIRC family proteins have been explored for their potential in immunotherapy due to their expression in various types of tumor tissues.

  • Colorectal Cancer Immunotherapy

    A phase I clinical study investigated the survivin-2B peptide, a member of the IAP family, as a target antigen for anti-cancer immunization in patients with colorectal cancer. The study suggested survivin-2B peptide-based vaccination is safe and should be further considered for potential immune and clinical efficacy in patients with colorectal cancer (Tsuruma et al., 2004).

  • Pancreatic Cancer Treatment

    A clinical study demonstrated that a vaccination protocol of survivin-2B80-88 plus incomplete Freund's adjuvant (IFA) and α-interferon (IFNα) was effective in immunotherapy for advanced pancreatic cancers. More than 50% of the patients showed positive clinical and immunological responses (Kameshima et al., 2013).

Propiedades

Nombre del producto

Baculoviral IAP repeat-containing protein 7 (280-289)

Secuencia

QLCPICRAPV

Fuente

Homo sapiens (human)

Almacenamiento

Common storage 2-8℃, long time storage -20℃.

Sinónimo

Baculoviral IAP repeat-containing protein 7 (280-289)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.